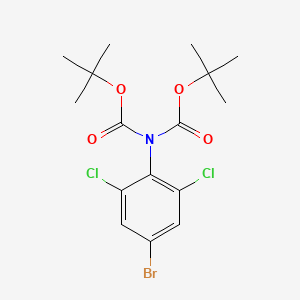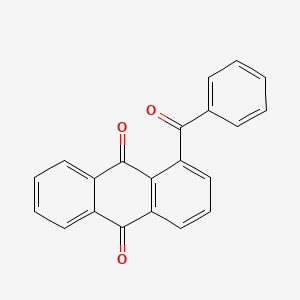
1-Benzoylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1-Benzoylanthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzoylanthracene-9,10-dione and its derivatives involves interactions with cellular components at the molecular level. These compounds can intercalate into DNA, disrupting replication and transcription processes. Additionally, they can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death . The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Anthracene-9,10-dione: A closely related compound with similar photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in OLEDs.
1,4-Anthraquinone: Widely used in the dye industry and as a precursor for various pharmaceuticals.
Uniqueness: 1-Benzoylanthracene-9,10-dione stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its utility in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
61726-79-2 |
|---|---|
Molekularformel |
C21H12O3 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H |
InChI-Schlüssel |
JDZKDNQFXIEQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


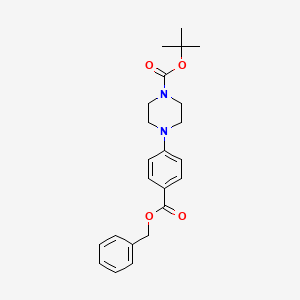

![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
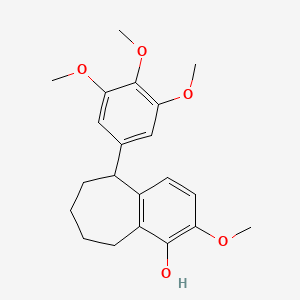
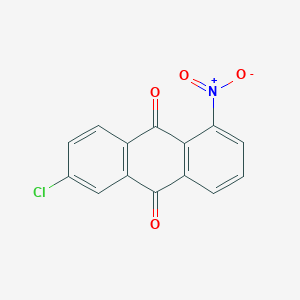

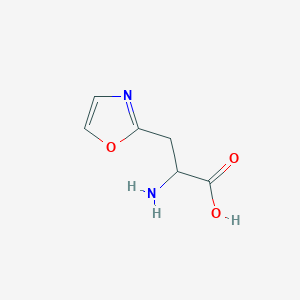

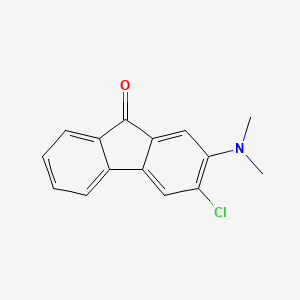
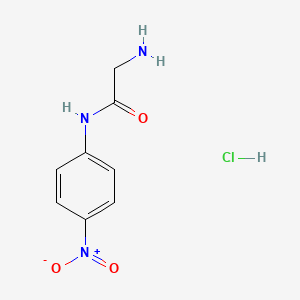
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
